molecular formula C11H18N2O2 B14785379 2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide

2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide

Cat. No.: B14785379
M. Wt: 210.27 g/mol
InChI Key: NOYOJUCVPYPLDD-UHFFFAOYSA-N
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Description

2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide is an organic compound that features a furan ring, an amide group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide typically involves the reaction of 2-furancarboxaldehyde with 2-amino-3,3-dimethylbutanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides or amines, depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of novel polymers or materials with unique properties.

    Biological Studies: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amide group can form hydrogen bonds or other interactions with the active sites of these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide
  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives

Uniqueness

2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-N,3-dimethylbutanamide

InChI

InChI=1S/C11H18N2O2/c1-8(2)10(12)11(14)13(3)7-9-5-4-6-15-9/h4-6,8,10H,7,12H2,1-3H3

InChI Key

NOYOJUCVPYPLDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CO1)N

Origin of Product

United States

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